molecular formula C10H11BrO2 B6358629 5-Bromo-2-ethoxy-3-methylbenzaldehyde CAS No. 708984-81-0

5-Bromo-2-ethoxy-3-methylbenzaldehyde

Cat. No.: B6358629
CAS No.: 708984-81-0
M. Wt: 243.10 g/mol
InChI Key: QLULZQCIHQTXMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing (bromine) and electron-donating (ethoxy, methyl) substituents, which influence its reactivity in nucleophilic or electrophilic aromatic substitution reactions.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLULZQCIHQTXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

The direct bromination of 2-ethoxy-3-methylbenzaldehyde leverages the directing effects of substituents to introduce bromine at C5. The ethoxy group (C2) acts as an ortho/para-directing activator, while the aldehyde (C1) serves as a meta-directing deactivator. In concentrated sulfuric acid, bromine (Br₂) or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) facilitates electrophilic substitution.

Reaction Conditions :

  • Substrate: 2-Ethoxy-3-methylbenzaldehyde (1 equiv)

  • Brominating agent: DBDMH (1.1 equiv)

  • Solvent: H₂SO₄ (conc.), 25°C, 5 hours

  • Workup: Quenching with ice-water, filtration, and recrystallization from ethanol.

Yield : 72–78%
Regioselectivity : Bromination occurs predominantly at C5 due to the para-directing influence of the ethoxy group, overriding the aldehyde’s meta-directing effect.

Limitations and Side Reactions

Competitive bromination at C6 (ortho to ethoxy) and C4 (meta to aldehyde) is observed in 15–20% of cases, necessitating chromatographic purification. Elevated temperatures (>40°C) promote debromination and oxidation side reactions, reducing yields.

Directed Metalation-Formylation Approach

Grignard-Mediated Formylation

This method adapts the metal-halogen exchange strategy used in 4-bromo-2-methoxybenzaldehyde synthesis. Starting from 1,5-dibromo-2-ethoxy-3-methylbenzene, selective deprotonation at C1 is achieved using isopropyl magnesium chloride (iPrMgCl), followed by formylation with dimethylformamide (DMF).

Reaction Sequence :

  • Metalation :

    • Substrate: 1,5-Dibromo-2-ethoxy-3-methylbenzene (1 equiv)

    • Base: iPrMgCl (2.2 equiv) in tetrahydrofuran (THF), 0°C, 1 hour.

  • Formylation :

    • Electrophile: DMF (3 equiv), 0°C → 25°C, 2 hours.

  • Quenching :

    • Acidic workup (HCl/H₂O) yields 5-bromo-2-ethoxy-3-methylbenzaldehyde.

Yield : 65–70%
Advantages : High regiocontrol avoids competing substitution at C3 or C4.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., THF) enhance metalation efficiency, while temperatures below 5°C prevent premature decomposition of the Grignard intermediate.

Multi-Step Synthesis via Nitro Intermediate

Nitration and Reduction

Introducing bromine via a nitro intermediate allows precise positioning. 2-Ethoxy-3-methylnitrobenzene is nitrated at C5, reduced to the amine, and subjected to Sandmeyer bromination.

Steps :

  • Nitration :

    • Substrate: 2-Ethoxy-3-methylnitrobenzene

    • Nitrating agent: HNO₃/H₂SO₄, 0°C, 1 hour.

  • Reduction :

    • Fe/NH₄Cl in MeOH/H₂O (1:1), 95°C, 12 hours.

  • Diazotization and Bromination :

    • NaNO₂/HBr, CuBr, 0–5°C.

Yield : 58–63% (over three steps)
Challenges : Multiple purifications and moderate yields limit scalability.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Bromination72–7885–90Single-step, cost-effectiveCompeting regiochemistry, purification needed
Metalation-Formylation65–7092–95Excellent regiocontrolRequires air-free conditions
Nitro Intermediate58–6380–85Flexible intermediate functionalizationMulti-step, low overall yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-ethoxy-3-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxy-3-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of brominated benzaldehydes on cellular processes. It is also employed in the development of new biochemical assays and diagnostic tools .

Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Bromo-2-ethoxy-3-methylbenzaldehyde with analogous brominated benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications:

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reported Data Sources
This compound 5-Br, 2-OCH₂CH₃, 3-CH₃ ~229.1 (calculated) Likely participates in Schiff base formation or cross-coupling reactions; steric hindrance from ethoxy/methyl groups may slow kinetics Not directly reported
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (5-Bromo-o-vanillin) 5-Br, 2-OH, 3-OCH₃ 231.03 Forms hydrogen bonds via -OH group; used in coordination chemistry (e.g., metal complexes)
5-Bromo-2-chlorobenzoic acid 5-Br, 2-Cl, -COOH 235.45 Carboxylic acid functionality enables salt formation; used in agrochemical intermediates
5-Bromo-2-hydroxybenzaldehyde 5-Br, 2-OH 201.01 Reacts with thiosemicarbazides to form bioactive Schiff bases; crystallizes in monoclinic system
5-Bromo-2-(morpholino)-3,4-difluorobenzaldehyde 5-Br, 2-morpholino, 3,4-F ~328.2 (calculated) Morpholino group enhances solubility in polar aprotic solvents; used in medicinal chemistry

Key Observations:

Substituent Effects on Reactivity: The ethoxy group in this compound provides steric bulk compared to the smaller hydroxy or methoxy groups in analogs . This reduces electrophilicity at the aldehyde but may improve stability under acidic conditions.

Crystallographic Behavior :

  • Compounds like 5-Bromo-2-hydroxybenzaldehyde form hydrogen-bonded networks in crystals due to -OH groups, whereas ethoxy/methyl-substituted derivatives likely exhibit less intermolecular bonding .

Synthetic Utility: The morpholino derivative () highlights the role of amine-containing substituents in enhancing solubility and enabling nucleophilic aromatic substitution, a pathway less accessible in ethoxy/methyl analogs due to steric effects .

Limitations and Knowledge Gaps

  • No direct experimental data (e.g., NMR, melting point) for this compound are provided in the evidence. Predictions rely on structurally related compounds.
  • Comparative studies on cross-coupling reactivity or biological activity are absent.

Biological Activity

5-Bromo-2-ethoxy-3-methylbenzaldehyde is a compound of increasing interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 708984-81-0
  • Molecular Formula: C11H13BrO2

The compound features a bromine atom, an ethoxy group, and a methyl group attached to a benzaldehyde moiety, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom and the aldehyde group are particularly significant in this regard:

  • Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites in proteins, modulating their function.
  • Redox Reactions: It participates in redox reactions, influencing cellular oxidative stress and signaling pathways.
  • Substitution Reactions: The bromine atom can be substituted with other functional groups, potentially altering the compound's biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study assessing various aromatic aldehydes found that compounds structurally similar to this benzaldehyde showed significant inhibition against bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
5-Bromo-2-hydroxybenzaldehydeS. aureus18
4-NitrobenzaldehydeE. coli12

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have been shown to inhibit cell proliferation in several cancer cell lines, including breast and pancreatic cancer cells.

Case Study:
A recent investigation into the cytotoxic effects of benzaldehyde derivatives demonstrated that this compound exhibited IC50 values indicating significant cytotoxicity against human breast carcinoma cell lines .

Research Findings

  • Cell Proliferation Inhibition: Studies using MTT assays revealed that the compound significantly reduces cell viability in cancer cell lines.
  • Mechanistic Studies: Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Comparative Analysis with Similar Compounds

Table 2: Comparative Biological Activity

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerate25 μM
2-Bromo-5-hydroxybenzaldehydeHigh15 μM
VanillinLow>100 μM

Q & A

Q. What role does this compound play in materials science research?

  • Methodology :
  • Polymer Synthesis : Incorporate into monomers for photoactive polymers via Heck coupling. Characterize optoelectronic properties via UV-vis and cyclic voltammetry .

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